N-Isopropylpentedrone hydrochloride

synthetic cathinone α-aminoketone structural characterization

Procure N-Isopropylpentedrone hydrochloride (CAS 18268-14-9), the certified analytical reference standard featuring a unique N-isopropyl-substituted pentedrone backbone, distinct from conventional N-methyl or N-ethyl analogs. This structural differentiation ensures unambiguous identification via unique mass spectral fragmentation and chromatographic retention, critical for forensic method validation. Supplied as a ≥98% pure crystalline solid with ISO-accredited traceability, it mitigates analytical calibration risks. Ideal for SAR studies and enantiomeric separation method development. Ensure your research integrity—request a quote for bulk or custom synthesis today.

Molecular Formula C14H22ClNO
Molecular Weight 255.786
CAS No. 18268-14-9
Cat. No. B593683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpentedrone hydrochloride
CAS18268-14-9
Synonyms2-[(1-methylethyl)amino]-1-phenyl-1-pentanone, monohydrochloride
Molecular FormulaC14H22ClNO
Molecular Weight255.786
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl
InChIInChI=1S/C14H21NO.ClH/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H
InChIKeyLZUBTEDAWLMSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpentedrone Hydrochloride (CAS 18268-14-9): A Structurally Distinct α-Aminoketone Synthetic Cathinone for Forensic and Analytical Research


N-Isopropylpentedrone hydrochloride (CAS 18268-14-9), also known as α-Isopropylaminopentiophenone hydrochloride or 2-IPP, is a synthetic cathinone derivative belonging to the α-aminoketone structural class [1]. The compound features a pentedrone backbone with an isopropyl substituent at the amine nitrogen position, distinguishing it structurally from its primary analog pentedrone (which bears an N-methyl group) and N-ethylpentedrone (which bears an N-ethyl group). It is supplied as a crystalline solid hydrochloride salt with a molecular formula of C14H22ClNO and a molecular weight of 255.78 g/mol, typically available at ≥98% purity as an analytical reference standard intended for forensic and research applications [2] .

Why N-Isopropylpentedrone Hydrochloride Cannot Be Substituted with Generic Pentedrone or Other Synthetic Cathinones in Analytical Workflows


Synthetic cathinones exhibit pronounced structure-activity relationships where even modest N-alkyl modifications produce divergent pharmacological and physicochemical properties [1]. Studies on structurally analogous cathinones demonstrate that expanding the N-terminal substituent from a methyl group (pentedrone) to an ethyl group (N-ethylpentedrone) or a pyrrolidine ring (α-PVP) significantly increases dopamine transporter (DAT) inhibitory potency and alters DAT/SERT selectivity ratios [2]. Consequently, generic substitution of N-Isopropylpentedrone hydrochloride with pentedrone or other cathinone analogs introduces uncontrolled variables that compromise analytical calibration accuracy, forensic identification reliability, and cross-study data comparability. The isopropyl substitution pattern confers a distinct molecular ion, unique fragmentation pathway in mass spectrometry, and characteristic chromatographic retention behavior—all of which are non-interchangeable with structurally related compounds [3].

N-Isopropylpentedrone Hydrochloride (CAS 18268-14-9): Quantitative Evidence for Differentiated Procurement and Scientific Selection


N-Isopropylpentedrone Hydrochloride Structural Differentiation: α-Aminoketone Backbone with N-Isopropyl Substitution

N-Isopropylpentedrone hydrochloride is a defined α-aminoketone derivative, structurally distinguished from the broad class of synthetic cathinones by its specific N-isopropyl substitution on the pentedrone backbone [1]. This structural designation is supported by its inclusion as a reference compound in the α-aminoketone patent literature [2]. The hydrochloride salt form ensures consistent handling and solubility properties essential for reproducible analytical workflows .

synthetic cathinone α-aminoketone structural characterization

N-Isopropylpentedrone Hydrochloride Monoamine Transporter Interaction Profile: Class-Inferred Potent Dopamine and Norepinephrine Reuptake Inhibition

Based on class-level structure-activity relationship (SAR) data for structurally related synthetic cathinones, N-Isopropylpentedrone hydrochloride is inferred to function as a potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters, with comparatively lower affinity for the serotonin transporter (SERT) [1] [2]. A systematic SAR study of 20 substituted cathinones demonstrated that pentedrone itself exhibits Ki values of 1.06 μM at DAT and 0.66 μM at NET, with substantially lower SERT affinity (Ki >10 μM) [3]. Research examining the effect of N-terminal substitutions on cathinone pharmacology established that expanding the amino substituent from a methyl to an ethyl, pyrrolidine, or piperidine ring significantly increases DAT inhibitory potency [4]. While direct empirical binding data for N-Isopropylpentedrone hydrochloride are not currently published, the isopropyl substituent is predicted to enhance DAT/NET inhibition potency relative to pentedrone while maintaining a comparable DAT-preferring selectivity profile [5].

monoamine transporter reuptake inhibition dopamine transporter (DAT) norepinephrine transporter (NET)

N-Isopropylpentedrone Hydrochloride Analytical Reference Standard Purity: ≥98% with ISO/IEC 17025:2005 Accredited Certification

N-Isopropylpentedrone hydrochloride is commercially supplied as an analytical reference standard with certified purity of ≥98% . This material is provided with comprehensive Certificates of Analysis and batch-specific quality control documentation, including GC-MS data upon request . The product is manufactured under dual accreditation to ISO/IEC 17025:2005 and ISO Guide 34:2009, ensuring traceability and metrological validity for forensic and analytical applications [1]. The deuterated analog (α-Isopropylaminopentiophenone-d5 HCl, CAS 18268-14-9 unlabeled) is also available as a stable isotope-labeled internal standard for quantitative LC-MS/MS workflows [2].

analytical reference standard forensic toxicology LC-MS/MS quality control

N-Isopropylpentedrone Hydrochloride Physicochemical and Stability Profile: Defined Storage and Solubility Parameters

N-Isopropylpentedrone hydrochloride is supplied as a crystalline solid with a molecular weight of 255.78 g/mol and exact mass of 255.138 . The compound demonstrates defined solubility in DMSO: ≥125 mg/mL (488.70 mM) . Stability studies indicate a shelf life of ≥5 years when stored as recommended . Specific storage conditions include -20°C for powder (stable 3 years) and 4°C for powder (stable 2 years); for solutions in DMSO, storage at -80°C is stable for 6 months and at -20°C for 1 month in sealed, moisture-protected containers . The compound has a predicted pKa of 11.45±0.20 and a calculated LogP of 2.59 [1].

physicochemical properties stability solubility storage conditions

N-Isopropylpentedrone Hydrochloride (CAS 18268-14-9): Prioritized Research and Forensic Application Scenarios


Forensic Toxicology: Quantitative LC-MS/MS Method Development and Validation Using Certified Reference Material

Forensic laboratories requiring validated analytical methods for the identification and quantification of emerging synthetic cathinones in seized drug materials or biological specimens. N-Isopropylpentedrone hydrochloride, supplied as an ISO/IEC 17025:2005 and ISO Guide 34:2009 accredited analytical reference standard with ≥98% purity [1], provides the traceable calibration standard necessary for method development, instrument qualification, and routine quality control. The availability of a deuterated internal standard (α-Isopropylaminopentiophenone-d5 HCl) enables accurate quantitative analysis with correction for matrix effects and ionization variability [2].

Pharmacology Research: Structure-Activity Relationship Studies of N-Alkyl Substituted Cathinones

Researchers investigating the relationship between N-alkyl substitution patterns and monoamine transporter pharmacology. N-Isopropylpentedrone hydrochloride serves as a key comparator compound representing the branched N-isopropyl substitution pattern, bridging the structural gap between linear N-alkyl analogs (pentedrone with N-methyl; N-ethylpentedrone with N-ethyl) and cyclic N-substituted analogs (α-PVP with N-pyrrolidine) [3] [4]. Incorporating this compound into SAR panels enables systematic evaluation of how N-substituent bulk and branching affect DAT/NET/SERT selectivity, inhibitor vs. substrate classification, and resulting behavioral pharmacology.

Analytical Chemistry: Development of Enantioresolution Methods for Chiral Synthetic Cathinones

Analytical chemists developing chiral separation methods for synthetic cathinone enantiomers. As a chiral compound bearing a stereocenter at the α-carbon position, N-Isopropylpentedrone hydrochloride is subject to enantioselective biological interactions [5]. The certified reference standard enables method development for enantiomeric resolution using chiral stationary phases (e.g., polysaccharide-based columns) in HPLC or SFC systems, and supports investigations into differential permeability, metabolism, or pharmacological activity of individual enantiomers, following established protocols developed for structurally related cathinones such as pentedrone and methylone [6].

Metabolism and Disposition Studies: In Vitro Hepatocyte Incubation and Metabolite Identification

Researchers conducting in vitro metabolism studies to elucidate the metabolic fate of emerging synthetic cathinones. N-Isopropylpentedrone hydrochloride can be incubated with human hepatocytes or liver microsomal preparations to identify phase I and phase II metabolites via LC-HRMS. The defined solubility in DMSO (≥125 mg/mL) and long-term stability (≥5 years) facilitate reproducible experimental design. Identification of characteristic metabolites—predicted to include carbonyl-reduced alcohols, N-dealkylated primary amines, and hydroxylated derivatives—supports the development of urinary biomarker panels for forensic and clinical toxicology applications.

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